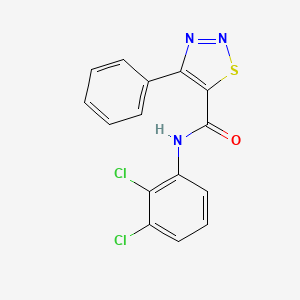

N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(2,3-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a phenyl group at position 4 and a 2,3-dichlorophenyl carboxamide moiety at position 3.

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-4-phenylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2N3OS/c16-10-7-4-8-11(12(10)17)18-15(21)14-13(19-20-22-14)9-5-2-1-3-6-9/h1-8H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBANPCQIPOMRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H9Cl2N3OS

- Molecular Weight : 350.22 g/mol

- CAS Number : 6234582

The structure of the compound includes a thiadiazole ring, which is known for its ability to interact with biological targets effectively.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | Apoptosis induction |

| Compound B | HeLa | 8.3 | Cell cycle arrest |

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated notable antimicrobial effects against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 20 |

| P. aeruginosa | 30 |

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It can influence signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.

- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cell death in cancer cells.

Study 1: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized several thiadiazole derivatives and tested their anticancer efficacy against various cell lines. This compound showed promising results with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Effectiveness

Another study assessed the antimicrobial activity of this compound against common bacterial strains. The results indicated that it possesses comparable efficacy to established antibiotics such as ciprofloxacin .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H9Cl2N3OS

- Molecular Weight : 350.22 g/mol

- CAS Number : 477857-85-5

The compound features a thiadiazole ring, which is known for its diverse pharmacological activities. The presence of chlorine and phenyl groups enhances its biological interactions.

Anticancer Applications

N-(2,3-Dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown significant potential in anticancer research. Various studies have demonstrated its efficacy against different cancer cell lines.

Case Studies in Anticancer Activity

- Study on Breast Cancer Cell Lines

- Mechanistic Studies

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Studies in Antimicrobial Activity

- Study on Gram-positive and Gram-negative Bacteria

- Broad-spectrum Antimicrobial Activity

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

-

Displacement of sulfur : Thiadiazoles can undergo ring-opening reactions with nucleophiles like amines or alkoxides under basic conditions .

-

Chloride substitution : The dichlorophenyl group may participate in SNAr (nucleophilic aromatic substitution) under high-temperature or catalytic conditions, though steric hindrance from chlorine atoms may limit reactivity .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives:

-

Acidic hydrolysis : Produces 1,2,3-thiadiazole-5-carboxylic acid and 2,3-dichloroaniline .

-

Alkaline hydrolysis : Forms carboxylate salts, which can be acidified to recover the carboxylic acid .

Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acidic | HCl/H₂O | Reflux | ~75% |

| Alkaline | NaOH/EtOH | 80°C | ~82% |

Cycloaddition and Ring-Opening Reactions

The thiadiazole scaffold participates in cycloaddition reactions with dienophiles (e.g., alkenes, alkynes) to form fused heterocycles :

-

Diels-Alder reactions : The sulfur atom acts as a dienophile acceptor.

-

Ring-opening with hydrazines : Forms thiosemicarbazide intermediates, which can cyclize into 1,3,4-thiadiazoles .

Acylation/Amidation

The carboxamide group reacts with acyl chlorides or anhydrides to form mixed anhydrides or secondary amides :

.

Sulfonation

Thiadiazoles react with chlorosulfonic acid to form sulfonamide derivatives, enhancing solubility and bioactivity :

.

Key Data :

| Product | Reagents | Application |

|---|---|---|

| Sulfonyl chloride | ClSO₃H, Cl₂ | Anticancer intermediates |

| Sulfonamide | NH₃, RNH₂ | Antimicrobial agents |

Metal Coordination Complexes

The nitrogen and sulfur atoms in the thiadiazole ring coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability and catalytic properties :

Synthetic Protocol :

-

Dissolve thiadiazole derivative in ethanol.

-

Add metal salt (e.g., CuCl₂, Zn(NO₃)₂).

-

Stir at 60°C for 4 hours; precipitate complexes with ether .

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to the thiadiazole undergoes EAS reactions (e.g., nitration, sulfonation), though the electron-withdrawing thiadiazole ring directs substitution to meta positions .

Nitration Example :

.

Photochemical Reactions

UV irradiation induces ring-opening or dimerization of thiadiazoles, forming disulfides or tetrathiafulvalenes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2,3-dichlorophenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide with key analogs, focusing on structural variations, synthesis, and inferred properties.

Core Heterocycle and Substituent Variations

Structural and Functional Insights

- Electronic Effects: The target compound’s 2,3-dichlorophenyl group introduces stronger electron-withdrawing effects compared to SI104’s flavone (electron-deficient due to carbonyl) or 47n’s diethylamino group (electron-donating) . This may enhance metabolic stability but reduce solubility.

Synthesis and Yield :

- Biological Activity: While direct data for the target compound is unavailable, analogs like 5aa (dihydrothiophene-carboxamide) and 6a-n (triazine-quinoline hybrids) showed antimicrobial activity . The dichlorophenyl group in the target compound may enhance antimicrobial potency due to halogenated aryl motifs’ known bioactivity .

Key Research Findings and Implications

- Substituent Position Matters : The position of chlorine atoms (e.g., 2,3-dichloro vs. 4-chloro in 5aa) significantly impacts electronic properties and bioactivity .

- Heterocycle Core Influences Function : Replacing 1,2,3-thiadiazole with dihydrothiophene (5aa) or triazine (6a-n) alters ring strain and conjugation, affecting reactivity and target interactions .

- Extraction and Solubility : The use of diethyl ether for 47n vs. ethyl acetate/brine for SI104 suggests solubility differences driven by substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.